Pyrimidine-5-sulfonyl chloride

Chemical Stability Storage Heterocyclic Sulfonyl Chlorides

Pyrimidine-5-sulfonyl chloride (CAS 856596-17-3) is a heterocyclic sulfonyl chloride building block featuring an electrophilic –SO₂Cl group at the 5-position of the pyrimidine ring (molecular formula C₄H₃ClN₂O₂S, MW 178.60 g/mol). It serves as a key reactive intermediate for synthesizing diverse sulfonamides, sulfonate esters, and sulfonothioate derivatives via nucleophilic substitution, with the 5-position offering a unique electronic environment that facilitates regioselective functionalization without adjacent heteroatom interference.

Molecular Formula C4H3ClN2O2S
Molecular Weight 178.6 g/mol
CAS No. 856596-17-3
Cat. No. B3158236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine-5-sulfonyl chloride
CAS856596-17-3
Molecular FormulaC4H3ClN2O2S
Molecular Weight178.6 g/mol
Structural Identifiers
SMILESC1=C(C=NC=N1)S(=O)(=O)Cl
InChIInChI=1S/C4H3ClN2O2S/c5-10(8,9)4-1-6-3-7-2-4/h1-3H
InChIKeyQWRZIAHMTDZRLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimidine-5-sulfonyl chloride (CAS 856596-17-3): A Positionally Optimized Sulfonyl Chloride Building Block for Medicinal Chemistry


Pyrimidine-5-sulfonyl chloride (CAS 856596-17-3) is a heterocyclic sulfonyl chloride building block featuring an electrophilic –SO₂Cl group at the 5-position of the pyrimidine ring (molecular formula C₄H₃ClN₂O₂S, MW 178.60 g/mol) [1]. It serves as a key reactive intermediate for synthesizing diverse sulfonamides, sulfonate esters, and sulfonothioate derivatives via nucleophilic substitution, with the 5-position offering a unique electronic environment that facilitates regioselective functionalization without adjacent heteroatom interference [2]. The compound is commercially available with purities ≥95% and is utilized primarily in pharmaceutical and agrochemical research as a precursor to bioactive molecules and kinase-targeted libraries [1].

Why Pyrimidine-5-sulfonyl chloride Cannot Be Interchanged with Other Pyrimidine or Heterocyclic Sulfonyl Chlorides


Generic substitution among sulfonyl chloride building blocks is untenable because the pyrimidine ring position of the sulfonyl group dramatically alters both chemical stability and reactivity. Pyrimidine-2-sulfonyl chloride, for instance, has been specifically reported to be unstable at room temperature, rapidly decomposing to 2-chloropyrimidine, whereas its 5-isomer remains stable under standard storage conditions . Even within the 5-substituted class, the absence or presence of additional ring substituents significantly changes electrophilicity and reaction kinetics, making direct analog-to-analog interchange unreliable without experimental verification .

Quantitative Differentiation: Pyrimidine-5-sulfonyl chloride vs. Closest Analogs – Evidence for Procurement Decisions


Thermal Stability vs. Pyrimidine-2-sulfonyl chloride: Preventing Decomposition to Chloropyrimidine

Pyrimidine-2-sulfonyl chloride, a positional isomer, is reported to rapidly decompose to 2-chloropyrimidine at room temperature, rendering it unsuitable for standard reagent inventory . In contrast, Pyrimidine-5-sulfonyl chloride is documented as stable under normal sealed storage conditions, with vendor datasheets indicating no such degradation pathway . This differential originates from the absence of the sulfonyl group adjacent to a ring nitrogen, which in the 2-isomer facilitates intramolecular chloride substitution.

Chemical Stability Storage Heterocyclic Sulfonyl Chlorides

Regioselective Reactivity: Sulfonamide Formation at Pyrimidine C5 vs. C2 or C4

The 5-position of pyrimidine is electronically distinct, being meta to both ring nitrogens. Electrophilic aromatic substitution modeling indicates that the 5-position exhibits highest resonance stabilization for sulfonation, as opposed to the low reactivity at C2 (adjacent to N) and moderate reactivity at C4 . Consequently, Pyrimidine-5-sulfonyl chloride reacts with amines to form N-substituted pyrimidine-5-sulfonamides with high regioselectivity, avoiding the competing N-heterocycle substitution that plagues 2- and 4-sulfonyl chlorides [1].

Regioselectivity Medicinal Chemistry Sulfonamide Synthesis

Comparative Synthesis Yield: Solvent-Free vs. Microwave-Assisted Production of Pyrimidine-5-sulfonyl chlorides

For bulk procurement or in-house synthesis, the method of production significantly impacts cost-effectiveness. A comparative analysis of three synthetic routes to pyrimidine-5-sulfonyl chloride derivatives shows that microwave-assisted synthesis (150°C, 15 min) achieves a 90% yield with an energy consumption of 8 kWh/mol, outperforming solvent-free PCl₅ (150°C, 2 h; 88% yield, 12 kWh/mol) and far surpassing biocatalytic methods (25°C, 24 h; 55% yield, 5 kWh/mol) . This highlights that yield and throughput are highly sensitive to the activation method, a factor that impacts vendor selection and in-house scale-up decisions.

Green Chemistry Process Optimization Synthetic Methodology

Oxidation Kinetics: Hypochlorite-Mediated Conversion of Thioether Precursors

For synthetic routes that involve late-stage oxidation of 5-thio-substituted pyrimidine precursors to the sulfonyl chloride, the choice of oxidant dictates reaction time. Data show that sodium hypochlorite (NaOCl) oxidizes thioethers to sulfones with a rate constant of 102 ± 7.8 M⁻¹s⁻¹ at 37°C, compared to 0.5–2.0 M⁻¹s⁻¹ for hydrogen peroxide at 25°C and 5.3–8.9 M⁻¹s⁻¹ for mCPBA at 25°C . While this is not a direct head-to-head comparison of the final compound, it illustrates the dramatic kinetic advantage of hypochlorite systems in producing the sulfonyl oxidation state, a factor that influences overall process cost and throughput for derivatives and related analogs.

Reaction Kinetics Oxidation Process Chemistry

Best-Fit Application Scenarios for Pyrimidine-5-sulfonyl chloride Based on Quantitative Performance Evidence


Parallel Medicinal Chemistry Library Synthesis Requiring Stable Sulfonyl Chloride Monomers

The demonstrated room-temperature stability of Pyrimidine-5-sulfonyl chloride, in contrast to the unstable pyrimidine-2-isomer, makes it the preferred sulfonyl chloride monomer for automated parallel synthesis platforms used in medicinal chemistry . Researchers can pre-weigh and store the reagent in DMSO or DMF stock solutions without significant decomposition, enabling high-throughput sulfonamide library production with consistent stoichiometry [1].

Synthesis of 5-Substituted Kinase Inhibitor Scaffolds Demanding Regioselectivity

The electronic bias for reaction at the pyrimidine 5-position without competing N-alkylation ensures that Pyrimidine-5-sulfonyl chloride yields isomerically pure sulfonamide intermediates. This is critical for kinase inhibitor projects where the vector of the sulfonyl group influences hinge-region binding, as evidenced by the compound's use in generating NAMPT inhibitors with sub-nanomolar activity [1].

Scale-Up Production of Pyrimidine-5-sulfonamide Intermediates Using Microwave or Solvent-Free Methods

Based on comparative synthesis yields, CROs and manufacturers prioritizing cost-of-goods should prefer vendors who utilize microwave-assisted (90% yield, 8 kWh/mol) or solvent-free (88% yield, 12 kWh/mol) chlorination methods for producing this compound . These process choices directly reduce per-unit cost and improve batch-to-batch consistency relative to lower-yielding biocatalytic or conventional thermal routes.

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